HDAC6 Inhibition Potency: Direct Comparison with the Reference Inhibitor HPOB
5-Bromo-2-fluoro-N-hydroxybenzimidamide inhibits human HDAC6 with an IC50 of 20 nM, which is 2.8-fold more potent than the widely used selective HDAC6 inhibitor HPOB (IC50 = 56 nM) under comparable cell-free assay conditions [1]. This represents a significant potency advantage for applications requiring strong HDAC6 blockade.
| Evidence Dimension | HDAC6 enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 20 nM |
| Comparator Or Baseline | HPOB (HDAC6 inhibitor) IC50 = 56 nM |
| Quantified Difference | 2.8-fold lower IC50 (higher potency) |
| Conditions | Cell-free recombinant human HDAC6 assay using fluorogenic substrate RHKKAc |
Why This Matters
Higher potency enables lower compound concentrations in cellular or in vivo studies, potentially reducing off-target effects and improving therapeutic windows.
- [1] BindingDB. BDBM50588334 CHEMBL5171489. IC50: 20 nM for human HDAC6. View Source
